![molecular formula C9H11NO B2951382 N-phenyloxetan-3-amine CAS No. 1341385-50-9](/img/structure/B2951382.png)
N-phenyloxetan-3-amine
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Overview
Description
Scientific Research Applications
Synthesis of New Oxetane Derivatives
“N-phenyloxetan-3-amine” is a valuable precursor in synthesizing new oxetane derivatives. These derivatives are explored for their potential in various fields, including medicinal chemistry and material science . The unique four-membered oxetane ring is known for its ability to improve pharmacokinetic properties when incorporated into drug molecules .
Medicinal Chemistry: Kinase Inhibitors
Oxetanes, such as “N-phenyloxetan-3-amine,” have been studied for their ability to modulate kinase activity, which is crucial in developing treatments for illnesses like cancer . The oxetane group can enhance the selectivity and potency of kinase inhibitors .
Aza-Michael Addition Reactions
This compound serves as a key intermediate in aza-Michael addition reactions. These reactions are fundamental in creating heterocyclic compounds that have applications in developing new pharmaceuticals . The aza-Michael addition is a versatile tool for constructing complex molecular architectures .
Synthesis of Heterocyclic Amino Acid Derivatives
Researchers have utilized “N-phenyloxetan-3-amine” to synthesize novel heterocyclic amino acid derivatives. These derivatives hold promise for the discovery of new drugs with improved efficacy and reduced side effects . The process involves the creation of azetidine and oxetane rings, which are significant in medicinal chemistry .
Physicochemical and Metabolic Property Studies
The compound is used in studying the physicochemical and metabolic properties of oxetane derivatives. These studies are essential for understanding how these compounds behave in biological systems and can lead to the design of better therapeutic agents .
Chemical Space Exploration
“N-phenyloxetan-3-amine” is instrumental in exploring chemical space for new molecules with potential applications in drug discovery. It helps extend the accessible chemical space for identifying novel bioactive compounds .
Safety and Hazards
The safety information available indicates that “N-phenyloxetan-3-amine” is potentially dangerous. The hazard statements include H302, H315, H318, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
N-phenyloxetan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-4-8(5-3-1)10-9-6-11-7-9/h1-5,9-10H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBJFLYGMMUGTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyloxetan-3-amine | |
CAS RN |
1341385-50-9 |
Source
|
Record name | N-phenyloxetan-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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